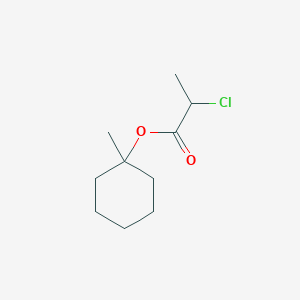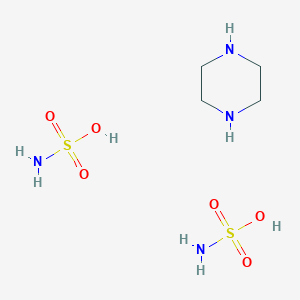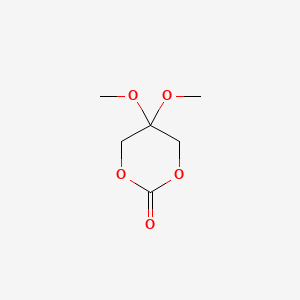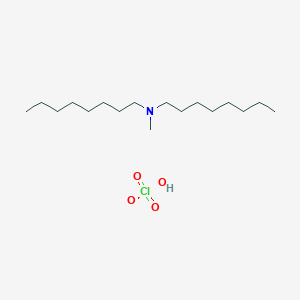![molecular formula C24H45BP2 B12541163 Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- CAS No. 820219-05-4](/img/structure/B12541163.png)
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- is a complex organophosphorus compound. It is characterized by its unique structure, which includes a phenylborylene group and multiple tert-butyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- typically involves the reaction of phenylborylene with bis(methylene)phosphine ligands. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or THF (tetrahydrofuran) are commonly used .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
化学反応の分析
Types of Reactions
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenylborylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines. These products can be further utilized in various applications, including catalysis and materials science .
科学的研究の応用
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- has several scientific research applications:
Biology: Its potential use in biological systems is being explored, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique structure and reactivity.
作用機序
The mechanism by which Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- exerts its effects involves its ability to act as a ligand and form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the metal with which it forms a complex .
類似化合物との比較
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: This compound is similar in structure but lacks the phenylborylene group.
1,3-Bis(di-tert-butylphosphinomethyl)benzene: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- is unique due to the presence of the phenylborylene group, which imparts distinct reactivity and stability. This makes it particularly useful in catalytic applications where traditional phosphine ligands may not be effective .
特性
CAS番号 |
820219-05-4 |
|---|---|
分子式 |
C24H45BP2 |
分子量 |
406.4 g/mol |
IUPAC名 |
ditert-butyl-[[ditert-butylphosphanylmethyl(phenyl)boranyl]methyl]phosphane |
InChI |
InChI=1S/C24H45BP2/c1-21(2,3)26(22(4,5)6)18-25(20-16-14-13-15-17-20)19-27(23(7,8)9)24(10,11)12/h13-17H,18-19H2,1-12H3 |
InChIキー |
CSZUMJVBKQWGGR-UHFFFAOYSA-N |
正規SMILES |
B(CP(C(C)(C)C)C(C)(C)C)(CP(C(C)(C)C)C(C)(C)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


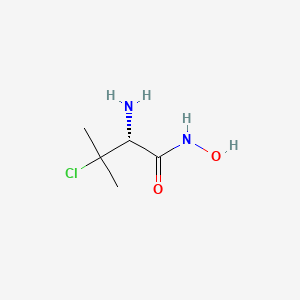
![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
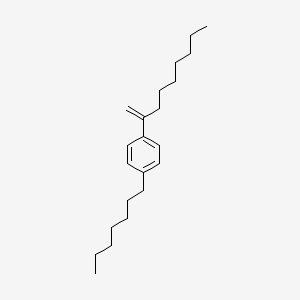
![2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12541090.png)
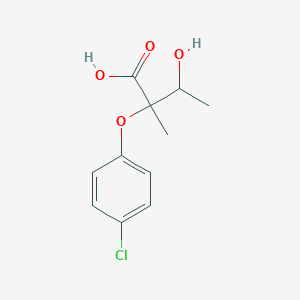
![1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene](/img/structure/B12541099.png)
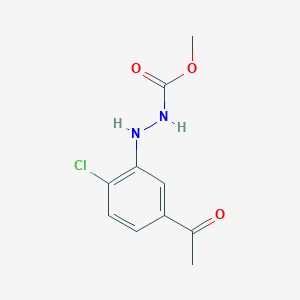

![3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12541128.png)
